Cas no 2192758-40-8 (5-(4-Chlorophenyl)-N-(4-cyanotetrahydro-2H-pyran-4-yl)-2H-tetrazole-2-acetamide)

5-(4-Chlorophenyl)-N-(4-cyanotetrahydro-2H-pyran-4-yl)-2H-tetrazole-2-acetamide 化学的及び物理的性質
名前と識別子
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- 5-(4-Chlorophenyl)-N-(4-cyanotetrahydro-2H-pyran-4-yl)-2H-tetrazole-2-acetamide
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- インチ: 1S/C15H15ClN6O2/c16-12-3-1-11(2-4-12)14-19-21-22(20-14)9-13(23)18-15(10-17)5-7-24-8-6-15/h1-4H,5-9H2,(H,18,23)
- InChIKey: LDLPHAFNODGDJK-UHFFFAOYSA-N
- ほほえんだ: N1=C(C2=CC=C(Cl)C=C2)N=NN1CC(NC1(C#N)CCOCC1)=O
じっけんとくせい
- 密度みつど: 1.48±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 10.47±0.20(Predicted)
5-(4-Chlorophenyl)-N-(4-cyanotetrahydro-2H-pyran-4-yl)-2H-tetrazole-2-acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26687733-0.05g |
2192758-40-8 | 90% | 0.05g |
$212.0 | 2023-09-11 | ||
Enamine | EN300-26687733-1.0g |
2192758-40-8 | 1g |
$0.0 | 2023-04-26 |
5-(4-Chlorophenyl)-N-(4-cyanotetrahydro-2H-pyran-4-yl)-2H-tetrazole-2-acetamide 関連文献
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5-(4-Chlorophenyl)-N-(4-cyanotetrahydro-2H-pyran-4-yl)-2H-tetrazole-2-acetamideに関する追加情報
Introduction to 5-(4-Chlorophenyl)-N-(4-cyanotetrahydro-2H-pyran-4-yl)-2H-tetrazole-2-acetamide (CAS No. 2192758-40-8)
The compound 5-(4-Chlorophenyl)-N-(4-cyanotetrahydro-2H-pyran-4-yl)-2H-tetrazole-2-acetamide, identified by its CAS number 2192758-40-8, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple pharmacophoric moieties, including a tetrazole core and a tetrahydro-2H-pyran substituent, makes it a promising candidate for further exploration in the development of novel therapeutic agents.
Recent studies have highlighted the importance of heterocyclic compounds in the design of bioactive molecules. The tetrazole moiety, known for its versatility in drug design, exhibits significant binding affinity to various biological targets. In particular, the incorporation of a 4-cyanotetrahydro-2H-pyran group introduces additional functional diversity, enabling selective interactions with biological receptors. This structural feature has been increasingly explored in the development of small-molecule inhibitors and modulators.
The 4-Chlorophenyl substituent in the molecule further enhances its pharmacological potential by providing a hydrophobic anchor that can interact with lipid rafts or specific protein domains. This aspect is particularly relevant in the context of central nervous system (CNS) drug discovery, where precise targeting is often required to achieve therapeutic efficacy while minimizing side effects. The combination of these structural elements makes 5-(4-Chlorophenyl)-N-(4-cyanotetrahydro-2H-pyran-4-yl)-2H-tetrazole-2-acetamide a compelling scaffold for further medicinal chemistry investigations.
In the realm of drug discovery, the synthesis and characterization of novel compounds are critical steps in identifying lead candidates for clinical development. The structural complexity of 5-(4-Chlorophenyl)-N-(4-cyanotetrahydro-2H-pyran-4-yl)-2H-tetrazole-2-acetamide presents both challenges and opportunities for synthetic chemists. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and intramolecular cyclizations, have been employed to construct its core framework efficiently. These techniques not only facilitate the preparation of the compound but also allow for rapid diversification of its structure through analog synthesis.
The pharmacological profile of 5-(4-Chlorophenyl)-N-(4-cyanotetrahydro-2H-pyran-4-yl)-2H-tetrazole-2-acetamide has been preliminarily evaluated in various in vitro assays. Initial studies suggest that this compound exhibits moderate affinity for certain enzyme targets, including those implicated in inflammatory pathways and neurodegenerative diseases. The tetrazole moiety, in particular, has been shown to modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. Additionally, the tetrahydro-2H-pyran group may contribute to binding interactions by forming hydrogen bonds or hydrophobic interactions with target proteins.
Recent advancements in computational chemistry have further enhanced our understanding of the molecular interactions between 5-(4-Chlorophenyl)-N-(4-cyanotetrahydro-2H-pyran-4-yl)-2H-tetrazole-2-acetamide and biological targets. Molecular docking studies have been conducted to predict binding modes and affinities for various receptors, providing valuable insights into its potential pharmacological activity. These computational approaches complement experimental efforts by allowing rapid screening of large compound libraries and identification of key interaction residues.
The synthesis of derivatives based on 5-(4-Chlorophenyl)-N-(4-cyanotetrahydro-2H-pyran-4-yl)-2H-tetrazole-2-acetamide represents another avenue for expanding its therapeutic applications. By modifying substituents such as the tetrahydro-2H-pyran or introducing new functional groups, chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of the compound. For instance, incorporating fluorine atoms or other electronegative elements may enhance metabolic stability or improve oral bioavailability.
In conclusion, 5-(4-Chlorophenyl)-N-(4-cyanotetrahydro-2H-pyran-4-yl)-2H-tetrazole-2-acetamide (CAS No. 2192758-40-8) is a structurally complex and versatile molecule with significant potential in pharmaceutical research. Its unique combination of pharmacophoric moieties makes it an attractive candidate for further development into novel therapeutic agents. Continued investigation into its biological activity, synthetic pathways, and computational modeling will be essential in realizing its full pharmaceutical promise.
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